molecular formula C14H26N2O B2847859 N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide CAS No. 2411241-41-1

N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide

Cat. No.: B2847859
CAS No.: 2411241-41-1
M. Wt: 238.375
InChI Key: VXWNNWCFWPDHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Alkylation: The piperidine ring is then alkylated using ethylating agents to introduce the ethyl group at the desired position.

    Amidation: The final step involves the formation of the amide bond through a reaction between the alkylated piperidine and acryloyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as drug delivery systems and polymers.

Mechanism of Action

The mechanism of action of N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide: A synthetic opioid with structural similarities.

    N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine: Another piperidine derivative with potential pharmacological activity.

Uniqueness

N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the prop-2-enamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-5-12-8-7-9-16(10-12)14(3,4)11-15-13(17)6-2/h6,12H,2,5,7-11H2,1,3-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWNNWCFWPDHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C(C)(C)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.